2,6-Difluorophenylglyoxal hydrate
Overview
Description
2,6-Difluorophenylglyoxal hydrate is a chemical compound with the molecular formula C8H6F2O3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and a glyoxal group, which is further hydrated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluorophenylglyoxal hydrate typically involves the reaction of 2,6-difluorobenzaldehyde with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction is followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal group to glycol or alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of difluorobenzoic acids.
Reduction: Formation of difluorophenylglycol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2,6-Difluorophenylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-difluorophenylglyoxal hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The pathways involved include the formation of Schiff bases and Michael addition reactions .
Comparison with Similar Compounds
- 2,4-Difluorophenylglyoxal hydrate
- Phenylglyoxal hydrate
- 2,6-Difluorobenzaldehyde
Comparison: 2,6-Difluorophenylglyoxal hydrate is unique due to the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the hydrate form enhances its solubility and stability in aqueous environments .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-oxoacetaldehyde;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2.H2O/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-4H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULAPRBAPLIMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C=O)F.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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